O-プロパルギル-ピューロマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

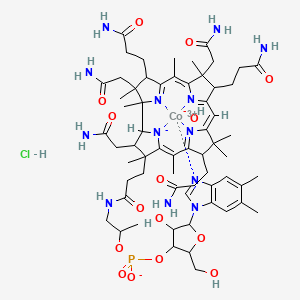

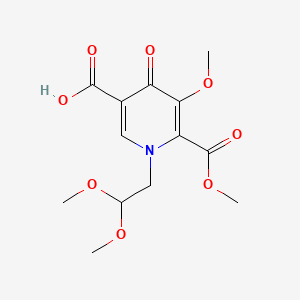

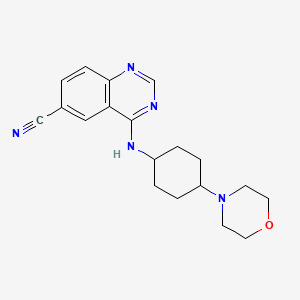

O-Propargyl-Puromycin is a synthetic analog of puromycin, a well-known antibiotic that inhibits protein synthesis. This compound is characterized by the presence of an alkyne group, which allows it to participate in click chemistry reactions. O-Propargyl-Puromycin is primarily used as a tool in molecular biology to study protein synthesis and to label nascent proteins for imaging and purification purposes .

科学的研究の応用

O-Propargyl-Puromycin has a wide range of applications in scientific research:

Protein Synthesis Studies: It is used to label nascent proteins, allowing researchers to study protein synthesis in cells and tissues

Imaging and Purification: The alkyne group enables the visualization and purification of newly synthesized proteins through click chemistry

Biotechnology: It is used in the development of assays to measure protein synthesis rates in various biological systems.

Medical Research: O-Propargyl-Puromycin is used to study the regulation of protein synthesis in diseases and to identify potential therapeutic targets.

作用機序

Target of Action

O-Propargyl-Puromycin primarily targets the ribosomes in cells . Ribosomes are the molecular machines in cells that carry out protein synthesis. They translate the genetic information in messenger RNA (mRNA) into proteins, which are the functional molecules that perform various tasks in cells.

Mode of Action

O-Propargyl-Puromycin interacts with its targets, the ribosomes, by mimicking the structure of aminoacylated transfer RNAs (tRNAs), which deliver amino acids to elongating ribosomes . It incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation . This results in the premature termination of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by O-Propargyl-Puromycin is the protein synthesis pathway . By incorporating into the C-terminus of elongating polypeptide chains and causing premature termination of translation, O-Propargyl-Puromycin disrupts the normal process of protein synthesis . This can have downstream effects on any cellular processes that depend on the proteins whose synthesis is interrupted.

Pharmacokinetics

It is known to be cell-permeable , which suggests that it can readily cross cell membranes to reach its targets inside cells

Result of Action

The molecular effect of O-Propargyl-Puromycin’s action is the premature termination of protein synthesis . On a cellular level, this can disrupt normal cellular functions and processes that depend on the proteins whose synthesis is interrupted. Depending on the specific proteins affected and the cell type, this could have a variety of effects.

Action Environment

The action, efficacy, and stability of O-Propargyl-Puromycin can be influenced by various environmental factors. For example, the presence of certain surfactants can increase the susceptibility of cells to O-Propargyl-Puromycin . Additionally, the rate of protein synthesis, and thus the effect of O-Propargyl-Puromycin, can be influenced by factors such as nutrient availability and stress conditions

生化学分析

Biochemical Properties

OPP plays a significant role in biochemical reactions. It mimics the 3’ end of aminoacylated tRNAs that participate in the delivery of amino acids to elongating ribosomes . This allows OPP to be incorporated into the C-terminus of translating polypeptide chains, effectively stopping translation . This property has made OPP a valuable tool in the study of protein synthesis and interactions with various biomolecules.

Cellular Effects

OPP has profound effects on various types of cells and cellular processes. It has been used to measure protein translation in intact cells, such as C. elegans . OPP’s ability to stop translation allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of OPP involves its incorporation into the C-terminus of translating polypeptide chains . This process is facilitated by the fact that OPP mimics the 3’ end of aminoacylated tRNAs . Once incorporated, OPP causes premature termination of translation, leading to the release of the nascent peptide from the ribosome .

Temporal Effects in Laboratory Settings

The effects of OPP change over time in laboratory settings. For instance, in a study involving C. elegans, it was observed that a cuticle defective mutant allowed for increased uptake of OPP . This suggests that the stability and degradation of OPP, as well as its long-term effects on cellular function, can vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of OPP can vary with different dosages in animal modelselegans

Metabolic Pathways

OPP is involved in the metabolic pathway of protein synthesis. It mimics the 3’ end of aminoacylated tRNAs, which are crucial components of the protein synthesis pathway

Transport and Distribution

OPP is transported and distributed within cells and tissues due to its cell-permeable nature

Subcellular Localization

The subcellular localization of OPP and its effects on activity or function are areas of active research. Some studies suggest that puromycylated peptides, including those labeled with OPP, can accumulate in subcellular sites such as nuclei . These sites do not necessarily coincide with sites of active translation

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Propargyl-Puromycin involves the modification of puromycin to introduce an alkyne group. The typical synthetic route includes the following steps:

Protection of Functional Groups: Protecting groups are introduced to the reactive sites of puromycin to prevent unwanted reactions.

Introduction of Alkyne Group: The alkyne group is introduced through a series of chemical reactions, often involving the use of propargyl bromide.

Deprotection: The protecting groups are removed to yield the final product, O-Propargyl-Puromycin

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of O-Propargyl-Puromycin on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: O-Propargyl-Puromycin undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The alkyne group in O-Propargyl-Puromycin can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages

Protein Synthesis Inhibition: Similar to puromycin, O-Propargyl-Puromycin inhibits protein synthesis by incorporating into the nascent polypeptide chain and causing premature termination.

Common Reagents and Conditions:

Copper Catalysts: Copper (I) catalysts are commonly used in click chemistry reactions involving O-Propargyl-Puromycin.

Azide-Containing Molecules: These are used as reaction partners in CuAAC reactions.

Major Products:

Triazole-Linked Compounds: Formed through click chemistry reactions.

Truncated Polypeptides: Resulting from the inhibition of protein synthesis.

類似化合物との比較

Puromycin: The parent compound, which also inhibits protein synthesis but lacks the alkyne group.

Azidohomoalanine (AHA): A methionine analog used in non-radioactive labeling of proteins.

Homopropargylglycine (HPG): Another methionine analog used for similar purposes as AHA.

Uniqueness: O-Propargyl-Puromycin is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This feature makes it a versatile tool for studying protein synthesis and for labeling nascent proteins in a variety of biological systems .

特性

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIGWQNNSJLQK-IYRMOJGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

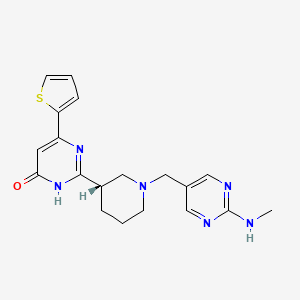

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)

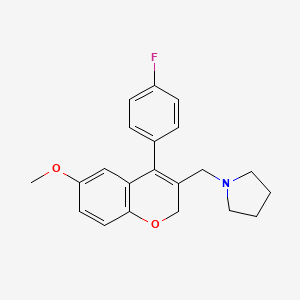

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)